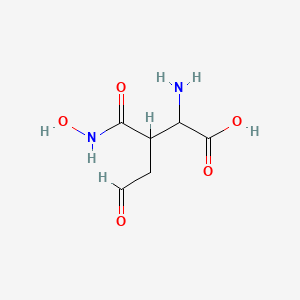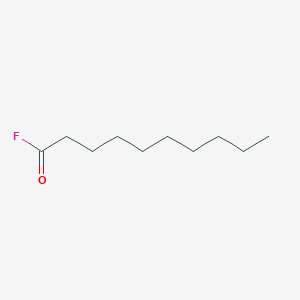
10-Fluorodecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Fluorodecanal is an organic compound with the molecular formula C10H19FO. It is a fluorinated derivative of decanal, an aldehyde with a ten-carbon chain. The presence of a fluorine atom at the 10th position significantly alters its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 10-Fluorodecanal typically involves the fluorination of decanal. One common method is the direct fluorination of decanal using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
10-Fluorodecanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 10-fluorodecanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 10-fluorodecanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
The major products formed from these reactions include 10-fluorodecanoic acid, 10-fluorodecanol, and various substituted derivatives.
Scientific Research Applications
10-Fluorodecanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of fluorinated substrates.
Mechanism of Action
The mechanism by which 10-Fluorodecanal exerts its effects is largely dependent on its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. For example, in enzyme-catalyzed reactions, the presence of fluorine can alter the enzyme’s active site interactions, leading to changes in reaction rates and product formation .
Comparison with Similar Compounds
10-Fluorodecanal can be compared with other fluorinated aldehydes and decanal derivatives:
Decanal: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
10-Chlorodecanal: A similar compound with a chlorine atom instead of fluorine, which has different reactivity and applications.
10-Bromodecanal: Another halogenated derivative with distinct chemical properties compared to the fluorinated version.
The uniqueness of this compound lies in the specific effects of the fluorine atom, such as increased metabolic stability and altered reactivity, which are not observed in its non-fluorinated or other halogenated counterparts.
Properties
CAS No. |
334-65-6 |
|---|---|
Molecular Formula |
C10H19FO |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
decanoyl fluoride |
InChI |
InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 |
InChI Key |
MXNZLCWRQMCSBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)F |
Canonical SMILES |
CCCCCCCCCC(=O)F |
Appearance |
Solid powder |
Key on ui other cas no. |
334-65-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanal, 10-fluoro-; 10-Fluorodecanal; BRN 1757506; decanoyl fluoride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


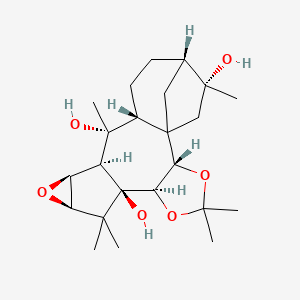
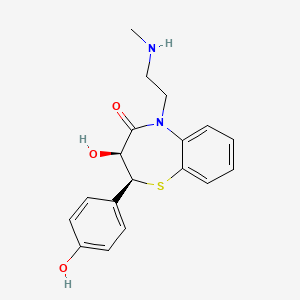

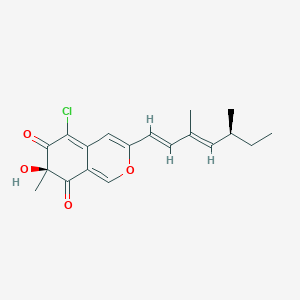

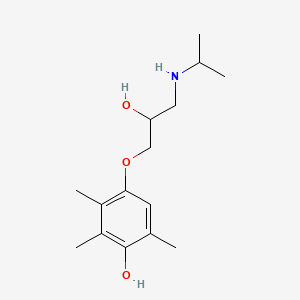
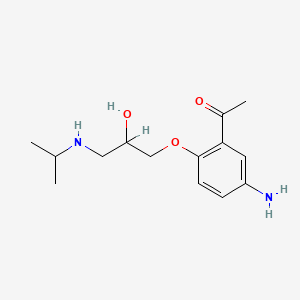



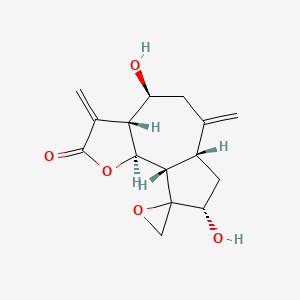
![N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-2-(2,4-diaminobutanoylamino)-3-hydroxybutanamide](/img/structure/B1669956.png)
